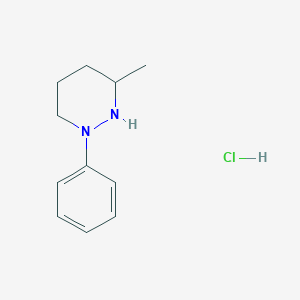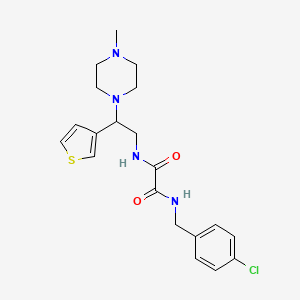![molecular formula C23H25ClFNO2 B3018245 (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide CAS No. 477870-71-6](/img/structure/B3018245.png)
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a cycloheptyl group (a seven-membered carbon ring), an amide group (a carbonyl group attached to a nitrogen), and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cycloheptyl group, the introduction of the amide group, and the attachment of the methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a large number of atoms. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, which is a common functional group in organic chemistry and is known to participate in a variety of chemical reactions . The methoxyphenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the specific arrangement of atoms within the molecule .Wirkmechanismus
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide has been studied for its potential mechanisms of action. It has been found to interact with a variety of proteins, including enzymes, receptors and transporters. Furthermore, it has been shown to modulate the activity of these proteins, leading to changes in their function. In addition, it has been found to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects, including the modulation of enzyme activity, the regulation of gene expression, the inhibition of protein-protein interactions, and the alteration of cellular processes. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as the potential to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide has a number of advantages for use in laboratory experiments. It is a versatile synthetic reagent that can be used to synthesize a variety of compounds. In addition, it is relatively easy to handle and store, and it is relatively inexpensive. However, it is important to note that it is a potentially hazardous compound and should be handled with caution.
Zukünftige Richtungen
The potential applications of (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide are far-reaching. Future research should focus on the development of novel compounds based on this reagent, as well as the further exploration of its biochemical and physiological effects. In addition, further studies should be conducted to investigate its potential use as a therapeutic agent. Moreover, research should be conducted to explore its potential applications in imaging and sensing technologies.
Synthesemethoden
The synthesis of (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide is a multi-step process. It begins with the synthesis of the cycloalkylprop-2-enamide core, which is produced through a three-step reaction sequence. This involves the reaction of cycloheptanone with ethyl chloroformate and ethyl amine to produce the desired cycloalkylprop-2-enamide. The chloro-6-fluoro phenylmethoxy group is then added to the cycloalkylprop-2-enamide core through a reaction with 2-chloro-6-fluorophenylmethanol.
Wissenschaftliche Forschungsanwendungen
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, including peptides, polymers and small molecules. In addition, it has been used as a building block for the synthesis of novel drug candidates and as a ligand for the binding of proteins. Furthermore, it has been used in the preparation of fluorescent probes for imaging and sensing applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFNO2/c24-21-8-5-9-22(25)20(21)16-28-19-13-10-17(11-14-19)12-15-23(27)26-18-6-3-1-2-4-7-18/h5,8-15,18H,1-4,6-7,16H2,(H,26,27)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCAYVKJUWIOK-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3018172.png)





![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)
![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)
